4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H17NO4 It is characterized by the presence of methoxy groups attached to both the benzamide and phenoxyethyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-methoxyphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to form the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyaniline derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-Methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and benzamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenamide: Shares the methoxybenzamide structure but lacks the phenoxyethyl group.
4-Methoxyphenethylamine: Contains the phenoxyethyl group but differs in the amine functionality.
4-Methoxy-N-(2-methylphenyl)benzamide: Similar structure with a methyl group instead of the phenoxyethyl group.
Uniqueness
4-Methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide is unique due to the presence of both methoxy and phenoxyethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C17H19NO4/c1-20-14-5-3-13(4-6-14)17(19)18-11-12-22-16-9-7-15(21-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,18,19) |
InChI Key |
RASWAIRHIFAGDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.